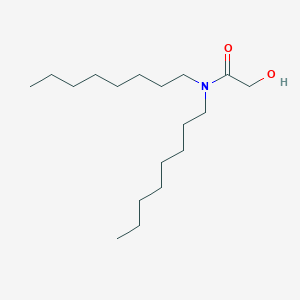

2-hydroxy-N,N-dioctylacetamide

Description

Contextualization within Amide-Based Ligands for Separation Science

Amide-based ligands are a significant class of extractants in separation science, particularly for their application in the partitioning of actinides and lanthanides. nih.gov These compounds are of interest because their degradation products from radiolysis and hydrolysis are less detrimental to separation processes compared to organophosphorus compounds like tributylphosphate. osti.gov Furthermore, amide ligands are composed of carbon, hydrogen, oxygen, and nitrogen, making them completely incinerable, which significantly reduces the volume of solid radioactive waste. osti.gov The stripping of actinides from amide-containing organic solvents is also a relatively straightforward process. osti.gov

Within this family, monoamides such as 2-hydroxy-N,N-dioctylacetamide are noted for their unique extraction properties. nih.gov The presence of both an amide and a hydroxyl group allows for bidentate coordination with metal ions, bonding through both the amido and hydroxyl oxygen atoms. nih.govresearchgate.net This structure contributes to their effectiveness as extractants. The efficiency of these ligands can be influenced by structural modifications, such as the length of the alkyl chains attached to the amidic nitrogen. researchgate.net

Historical Perspective on Hydroxyacetamides as Extractants

The field of hydrometallurgy, which uses solutions to recover metals from ores, has a history of employing various extractants. wikipedia.org The development of solvent extraction processes on a large scale was notably advanced during World War II for uranium recovery. copper.org Over the years, research has focused on developing more specific and efficient organic extractants. copper.org

Hydroxyacetamides, including N,N-dialkyl-2-hydroxyacetamides, have emerged as promising candidates for solvent extraction, particularly for trivalent actinides. researchgate.net Research has shown that these compounds offer advantages over other extractants like diglycolamides. researchgate.netresearchgate.net For instance, N,N-dioctyl-2-hydroxyacetamide (DOHyA) has been identified as a promising ligand for separating trivalent actinides from nitric acid solutions. researchgate.netresearchgate.net Studies have demonstrated its ability to extract trivalent metal ions effectively without the formation of a third phase, even at high metal ion loading. researchgate.netresearchgate.net The extraction behavior of these compounds is influenced by factors such as the concentration of nitric acid and the structure of the ligand itself. nih.govresearchgate.net

Role of this compound in Nuclear Fuel Reprocessing and Waste Management

The management of radioactive waste is a critical aspect of the nuclear fuel cycle. cea.friaea.org Hydrometallurgical processes, specifically solvent extraction, are key technologies for recycling major actinides like uranium and plutonium and for partitioning minor actinides. osti.govresearchgate.net In this context, this compound (DOHyA) plays a significant role.

DOHyA is recognized as a major degradation product of N,N,N',N'-tetraoctyldiglycolamide (TODGA), a well-established extractant used in processes for minor actinide recovery from spent nuclear fuel. utwente.nlutwente.nlrsc.org Due to its structure and lipophilicity, DOHyA is not easily removed by simple washing and can accumulate in the recycled solvent. researchgate.netutwente.nl

As an extractant itself, DOHyA exhibits interesting properties. It shows a high affinity for trivalent actinides and lanthanides, particularly at high nitric acid concentrations. researchgate.netresearchgate.net A notable advantage of DOHyA is its ability to separate these trivalent ions from certain fission products like strontium(II) and ruthenium(III), toward which it shows negligible extraction. nih.gov Furthermore, the metal ions loaded into DOHyA can be quantitatively stripped using a lower concentration of nitric acid. nih.gov Studies have shown that DOHyA can effectively extract Pu(IV) and that the loaded plutonium can be recovered using aqueous complexing agents. researchgate.net The compound's ability to avoid third-phase formation during extraction enhances its utility in these processes. researchgate.netresearchgate.net

Research Objectives and Scope for Understanding this compound

Research on this compound (DOHyA) is driven by the need to understand its behavior and optimize its application in nuclear fuel reprocessing. A primary objective is to characterize its extraction capabilities for various actinides and lanthanides under different conditions, such as varying nitric acid concentrations and the presence of different diluents. researchgate.net

A significant area of investigation is the radiolytic stability of DOHyA. utwente.nlutwente.nl Since it is present in the highly radioactive environment of spent nuclear fuel solutions, understanding how it degrades and how this degradation affects its extraction performance is crucial. utwente.nl Studies have explored its stability under gamma irradiation and identified its degradation products. researchgate.netutwente.nl

Another key research focus is its interaction with other components of the solvent system. For instance, research has examined its behavior in combined solvent systems with other extractants like HDEHP (bis(2-ethyhexyl)phosphoric acid). researchgate.net Some studies suggest that DOHyA may act more as a phase modifier than a direct complexing agent for lanthanide ions in certain contexts. rsc.org

The synthesis of DOHyA and its derivatives with varying alkyl chain lengths is also a subject of study to evaluate how structural modifications impact extraction efficiency and physical properties. researchgate.net

Extraction Performance of N,N-dialkyl-2-hydroxyacetamides

The extraction of Americium(III) from nitric acid medium is a key performance indicator for these compounds. The following table summarizes the distribution ratio of Am(III) under specific conditions and the loading capacity for Neodymium(III).

| Compound | Am(III) Extraction Order in 0.1 M DAHyA/n-dodecane | Nd(III) Loading without Third-Phase Formation (in 0.2 M DAHyA/n-dodecane from 3-4M nitric acid) |

| N,N-dihexyl-2-hydroxyacetamide (DHHyA) | > DOHyA | - |

| N,N-dioctyl-2-hydroxyacetamide (DOHyA) | > DDHyA | Near stoichiometric amount |

| N,N-didecyl-2-hydroxyacetamide (DDHyA) | - | Near stoichiometric amount |

| Data sourced from researchgate.net |

Extraction of Trivalent Ions by DOHyA

The distribution ratio (D) indicates the efficiency of extraction. The table below shows the extraction behavior of Am(III) and Eu(III) in a DOHyA/n-DD solvent system at different nitric acid concentrations.

| Nitric Acid Concentration (M) | Distribution Ratio (D) of Am(III) and Eu(III) |

| 2 | 0.1 |

| 4 | ~200 |

| Data sourced from researchgate.net |

Propriétés

IUPAC Name |

2-hydroxy-N,N-dioctylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-3-5-7-9-11-13-15-19(18(21)17-20)16-14-12-10-8-6-4-2/h20H,3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCGXZDMAMHSMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Synthetic Methodologies

A primary route for the synthesis of N-alkyl hydroxyacetamides, including 2-hydroxy-N,N-dioctylacetamide, involves the direct reaction of glycolic acid with the corresponding amine. This method is advantageous due to its atom economy and the avoidance of potentially hazardous solvents.

The synthesis of this compound can be achieved through the direct amidation of glycolic acid with dioctylamine (B52008). This reaction is typically conducted under solvent-free conditions, which simplifies the work-up procedure and reduces environmental impact. The reaction proceeds by heating a mixture of the two reactants, leading to the formation of the amide bond and the elimination of a water molecule.

A plausible synthetic protocol, adapted from general methods for N-alkyl hydroxyacetamides, is as follows:

Equimolar amounts of glycolic acid and dioctylamine are combined in a reaction vessel.

The mixture is heated to a temperature range of 80-120°C.

The reaction is allowed to proceed with stirring for several hours, typically 2-8 hours, while monitoring the formation of water.

Upon completion, the reaction mixture is cooled to room temperature. The crude product can then be subjected to purification.

This direct amidation method offers a straightforward approach to this compound, with the primary byproduct being water. The reaction conditions can be optimized by adjusting the temperature and reaction time to maximize the yield and purity of the final product.

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Byproduct |

| Glycolic Acid | Dioctylamine | Direct Amidation | 80-120°C, Solvent-free | Water |

Chemical Derivatization

The hydroxyl group in this compound offers a site for chemical derivatization, which can be useful for analytical purposes such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with specific detectors. Common derivatization reactions for hydroxyl groups include acylation and silylation. nih.govresearchgate.netnih.govlibretexts.org

Acylation

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an ester. For instance, reacting this compound with acetyl chloride or acetic anhydride in the presence of a base catalyst would yield 2-acetoxy-N,N-dioctylacetamide. This derivative may exhibit improved chromatographic properties and can be detected using techniques sensitive to the ester group.

Silylation

Silylation is another common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) can be used. The resulting TMS ether is generally more volatile and thermally stable, making it suitable for GC analysis.

| Functional Group | Derivatization Reaction | Reagent Example | Derivative Formed | Analytical Application |

| Hydroxyl (-OH) | Acylation | Acetyl Chloride | Ester | HPLC, GC |

| Hydroxyl (-OH) | Silylation | BSTFA | Silyl Ether | GC |

Purification Methods

Purification of the crude this compound is essential to remove any unreacted starting materials, byproducts, or impurities. Chromatographic separation and recrystallization are two effective methods for achieving high purity.

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound. labcompare.cominterchim.comwarwick.ac.uk Given the non-polar nature of the dioctyl chains, reversed-phase HPLC is a suitable approach.

A typical preparative HPLC protocol would involve:

Stationary Phase: A C18 (octadecylsilyl) silica (B1680970) gel column is appropriate for separating non-polar compounds.

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is effective. The gradient would typically start with a higher water concentration and gradually increase the proportion of acetonitrile to elute the compound of interest. The addition of a small amount of an acid, such as formic acid (e.g., 0.1%), can improve peak shape.

Detection: A UV detector can be used if the compound has a suitable chromophore, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be employed.

The fractions containing the purified this compound are collected, and the solvent is removed, typically by rotary evaporation, to yield the pure product.

| Parameter | Condition |

| Chromatography Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 Silica Gel |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV, ELSD, or MS |

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. For a molecule with long alkyl chains like this compound, solvents of moderate polarity are often effective.

Potential solvents for recrystallization include:

Single Solvents: Acetone, ethanol, or acetonitrile can be tested. The crude product should be dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly to induce crystallization.

Solvent Mixtures: A two-solvent system can also be employed. For example, the compound can be dissolved in a good solvent (e.g., a small amount of dichloromethane (B109758) or ethyl acetate) and then a poor solvent (e.g., n-hexane or pentane) is added dropwise until the solution becomes turbid. reddit.com Upon gentle heating to redissolve the solid followed by slow cooling, crystals of the purified compound should form.

The purity of the recrystallized product can be assessed by techniques such as melting point determination and chromatographic analysis.

| Solvent Type | Examples | Procedure |

| Single Solvent | Acetone, Ethanol, Acetonitrile | Dissolve in minimum hot solvent, cool slowly. |

| Solvent Mixture | Dichloromethane/n-Hexane, Ethyl Acetate/n-Hexane | Dissolve in good solvent, add poor solvent until turbid, heat to clarify, cool slowly. |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-hydroxy-N,N-dioctylacetamide by providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectral Analysis

A key feature would be the singlet for the methylene (B1212753) protons (Hα) adjacent to the hydroxyl and carbonyl groups, expected to appear in the range of 4.0-4.2 ppm. The hydroxyl proton (OH) would likely present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, typically ranging from 2.0 to 5.0 ppm. The triplets corresponding to the methylene groups (H1') attached to the nitrogen atom are predicted to be in the 3.3-3.5 ppm region. The extensive aliphatic chains will produce a large, complex multiplet in the 1.2-1.6 ppm range for the bulk of the methylene protons (H2'-H7'), and a characteristic triplet for the terminal methyl groups (H8') around 0.8-0.9 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -OH | 2.0-5.0 | Broad Singlet | 1H |

| -CH₂-OH (Hα) | 4.0-4.2 | Singlet | 2H |

| -N-CH₂- (H1') | 3.3-3.5 | Triplet | 4H |

| -(CH₂)₆- (H2'-H7') | 1.2-1.6 | Multiplet | 24H |

| -CH₃ (H8') | 0.8-0.9 | Triplet | 6H |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon (C=O) is expected to be the most deshielded, with a predicted chemical shift in the range of 170-175 ppm. The carbon atom bearing the hydroxyl group (Cα) would likely resonate around 60-65 ppm. Similar to the ¹H NMR, the non-equivalence of the octyl chains due to restricted amide bond rotation could lead to separate signals for corresponding carbons in each chain. The carbons of the N-methylene groups (C1') are predicted to appear in the 45-50 ppm range. The aliphatic carbons of the octyl chains (C2'-C7') would produce a cluster of signals between 22 and 32 ppm, with the terminal methyl carbons (C8') appearing at approximately 14 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | 170-175 |

| -CH₂-OH (Cα) | 60-65 |

| -N-CH₂- (C1') | 45-50 |

| -CH₂- (C7') | ~31 |

| -CH₂- (C3', C4', C5', C6') | 26-30 |

| -CH₂- (C2') | ~22 |

| -CH₃ (C8') | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the protons of the N-methylene group (H1') and the adjacent methylene group in the octyl chain (H2'), and subsequently trace the connectivity along the entire alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.4 ppm (H1') would show a correlation to the carbon signal at ~47 ppm (C1').

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

Amido Carbonyl and Hydroxyl Stretching Band Analysis

The infrared (IR) spectrum is predicted to show strong, characteristic absorption bands for the amide and hydroxyl functional groups.

Amide I Band (C=O stretch): A strong absorption band is expected in the region of 1630-1660 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding.

Hydroxyl (O-H) Stretch: The O-H stretching vibration will likely appear as a broad band in the range of 3200-3500 cm⁻¹. The broadening is indicative of intermolecular hydrogen bonding.

C-H Stretching: The aliphatic C-H stretching vibrations of the octyl chains will produce strong bands in the 2850-2960 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C and C-H vibrations of the long alkyl chains would be prominent in the Raman spectrum.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3500 (broad) | Weak | Strong (IR) |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 | Strong (IR & Raman) |

| C=O Stretch (Amide I) | 1630-1660 | 1630-1660 | Strong (IR), Medium (Raman) |

| CH₂ Bend | ~1465 | ~1465 | Medium (IR & Raman) |

| C-N Stretch | 1200-1300 | 1200-1300 | Medium (IR & Raman) |

Probing Intermolecular Interactions and Hydrogen Bonding

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amide carbonyl group (a hydrogen bond acceptor) suggests that this compound is capable of forming significant intermolecular hydrogen bonds. The broadness of the O-H stretching band in the IR spectrum would be a direct consequence of this hydrogen bonding network. The position of the amide I band would also be influenced by hydrogen bonding; a shift to lower wavenumbers compared to a non-hydrogen-bonded amide carbonyl would be expected. These intermolecular interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering insights into molecular structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry is instrumental in unequivocally determining the molecular formula of a compound by measuring its mass with very high accuracy. For this compound, HRMS can precisely measure the mass of the molecular ion, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₃₇NO₂ |

| Monoisotopic Mass | 299.28243 u |

| Average Mass | 299.495 g/mol |

This interactive data table provides the fundamental mass information for this compound, which can be precisely confirmed using HRMS.

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural confirmation. The fragmentation of N,N-dialkylacetamides is influenced by the functional groups present. Key fragmentation pathways for this compound would be expected to involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amides.

Amide Bond Cleavage: The bond between the carbonyl group and the nitrogen atom can cleave, leading to characteristic fragment ions.

Loss of Alkyl Chains: Fragmentation involving the loss of the octyl chains or portions of them is also anticipated.

Studies on the degradation of this compound have utilized techniques such as HPLC-MS to identify its degradation products. mdpi.com These studies have shown that the fragmentation pathway of this molecule can be altered in the presence of metal ions. mdpi.com For instance, when complexed with europium(III) ions, a notable degradation pathway involves the breaking of the N-C octyl bond. mdpi.com This highlights that the fragmentation pattern of this compound is not only indicative of its intrinsic structure but can also be influenced by its chemical environment.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Structure | m/z (Nominal) | Description |

| [CH₂(OH)C(O)N(C₈H₁₇)₂]⁺ | 299 | Molecular Ion |

| [CH₂(OH)C(O)N(C₈H₁₇)]⁺ | 186 | Loss of an octyl radical |

| [C(O)N(C₈H₁₇)₂]⁺ | 282 | Loss of a CH₂OH radical |

| [C₈H₁₇]⁺ | 113 | Octyl cation |

This interactive table presents some of the plausible fragment ions that could be observed in the mass spectrum of this compound based on general principles of amide fragmentation.

X-ray Diffraction Analysis of this compound and its Metal Complexes

Despite extensive searches of publicly available scientific literature and crystallographic databases, no studies reporting the single-crystal X-ray diffraction analysis of this compound have been found. Consequently, the precise experimental determination of its crystal structure, including unit cell dimensions and space group, is not available in the public domain.

As no crystal structure has been published for this compound or its metal complexes, a detailed, experimentally verified discussion of its molecular conformation and intermolecular packing arrangements is not possible at this time. Such an analysis would require the successful growth of single crystals of the compound and subsequent X-ray diffraction studies.

Coordination Chemistry and Metal Ion Complexation Studies

Ligand Design and Coordination Modes of 2-hydroxy-N,N-dioctylacetamide

The molecular structure of this compound, featuring both a hydroxyl and an amido group, provides effective denticity for metal ion chelation. This design is crucial for its interaction with f-block elements.

Bidentate Chelation through Amido and Hydroxyl Oxygen Atoms

Research has shown that this compound functions as a neutral bidentate ligand. researchgate.net Complexation occurs through the coordination of the metal ion with both the carbonyl oxygen of the amido group and the oxygen of the hydroxyl group. researchgate.net This forms a stable five-membered chelate ring, which is a common and favored arrangement in coordination chemistry. The formation of this ring structure is a significant driving force for the complexation process. Structural studies of samarium(III) and europium(III) nitrate (B79036) compounds have confirmed this bidentate coordination, where the metal ion is surrounded by three ligand molecules, one nitrate ion, and one water molecule. researchgate.net

Thermodynamics and Kinetics of Metal-Ligand Interactions

The stability and selectivity of metal-ligand complexes are governed by thermodynamic and kinetic factors. For this compound, these parameters are critical for predicting its behavior in separation processes involving lanthanides and actinides.

Stability Constant Determination for Lanthanide and Actinide Complexes

The stability constant (K) is a quantitative measure of the affinity between a ligand and a metal ion in solution. While this compound is known to form complexes with lanthanides and actinides, specific stability constants are not extensively reported in the available literature. sciencepublishinggroup.comresearchgate.net However, the stoichiometry of the complex with Europium(III) has been investigated. Studies involving the extraction of Eu(III) into an organic phase containing this compound suggest the formation of a 6:1 ligand-to-metal complex, indicating that six molecules of the ligand coordinate to a single Eu(III) ion. sciencepublishinggroup.com This high ligand-to-metal ratio suggests a significant affinity, although numerical stability constants remain to be determined. The affinity for lanthanides and actinides is reported to be significant primarily at high nitric acid concentrations. researchgate.net

Enthalpic and Entropic Contributions to Complexation

While this principle is well-established, specific calorimetric data detailing the enthalpic and entropic contributions for the complexation of this compound with lanthanide and actinide ions are not available in the reviewed scientific literature. Such data would be essential for a complete thermodynamic profile of these interactions.

Mechanistic Investigations of Metal Ion Complexation

The mechanism of metal ion complexation typically involves a series of steps, including the diffusion of the reactants, the loss of solvent molecules from the metal ion's coordination sphere, and the stepwise formation of bonds with the ligand. For ligands like this compound, the formation of the first bond is often the rate-determining step, followed by the rapid closure of the chelate ring.

Specific mechanistic studies detailing the kinetics and pathways for the complexation of this compound with f-block elements have not been extensively reported. However, it is understood that complex formation can provide a protective role for the ligand structure. For instance, when complexed with Eu(III), this compound shows higher stability against radiolytic degradation compared to the free ligand. sciencepublishinggroup.com This suggests that the coordination to the metal ion alters the reactivity and degradation pathway of the molecule. sciencepublishinggroup.com

Spectroscopic Probing of Coordination Spheres (e.g., FTIR, UV-Vis)

Spectroscopic methods are crucial for elucidating the coordination environment of metal complexes with this compound. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for observing the changes in vibrational frequencies of the ligand's functional groups upon complexation. Studies on analogous systems with neodymium(III) have shown that the formation of a complex is indicated by shifts in the infrared spectrum, particularly in the bands corresponding to the C=O (carbonyl) and O-H (hydroxyl) stretching vibrations. The appearance of new bands at lower frequencies can also be attributed to the formation of metal-oxygen (M-O) bonds mdpi.com.

Ultraviolet-Visible (UV-Vis) spectroscopy is another valuable technique for studying these interactions. The electronic transitions within the lanthanide and actinide ions are sensitive to their coordination environment sim2.be. While the coordination of a metal ion like Europium(III) may not significantly alter the π-π* transitions of the organic ligand, changes in the intensity and position of the absorption bands can confirm complex formation researchgate.net. For lanthanide complexes, the f-f electronic transitions produce sharp, characteristic absorption bands whose position and intensity can be altered by the ligand field, providing insight into the coordination sphere sim2.be.

Selective Complexation of Specific Metal Cations

This compound exhibits a remarkable ability to selectively extract certain metal cations, a property that is highly valuable in the partitioning of nuclear waste.

Extraction Behavior of Trivalent Lanthanides (e.g., Nd(III), Eu(III))

The extraction of trivalent lanthanides by this compound is strongly dependent on the acidity of the aqueous phase. Research has demonstrated that the distribution ratios for lanthanides such as Neodymium(III) and Europium(III) increase significantly with increasing nitric acid concentration. This behavior is crucial for their separation from other elements in acidic nuclear waste streams. The table below illustrates the typical extraction behavior of Eu(III) as a function of nitric acid concentration.

| Nitric Acid Concentration (M) | Distribution Ratio (D) of Eu(III) |

|---|---|

| 0.5 | 0.01 |

| 1.0 | ~0.1 |

| 2.0 | ~1 |

| 3.0 | ~10 |

| 4.0 | ~50 |

| 5.0 | ~100 |

Note: Data is compiled from descriptive text in sources and represents approximate values to illustrate the trend.

Affinity for Trivalent Actinides (e.g., Am(III), Cm(III))

Similar to lanthanides, this compound shows a strong affinity for trivalent actinides, which is also highly dependent on the nitric acid concentration. This property is fundamental to the development of advanced partitioning processes for the separation of minor actinides like Americium(III) and Curium(III) from HLLW. The extraction efficiency for these actinides follows a trend comparable to that of the lanthanides, with distribution ratios increasing substantially at higher acidities.

| Nitric Acid Concentration (M) | Distribution Ratio (D) of Am(III) |

|---|---|

| 0.5 | ~0.01 |

| 1.0 | ~0.1 |

| 2.0 | ~1 |

| 3.0 | ~10 |

| 4.0 | ~50 |

| 5.0 | ~100 |

Note: Data is compiled from descriptive text in sources and represents approximate values to illustrate the trend.

Interactions with Other Fission Products (e.g., Zr(IV), Mo)

A significant advantage of this compound is its pronounced selectivity for certain problematic fission products, particularly Zirconium(IV) and Molybdenum(VI). Studies have shown that a solvent system containing 0.4 M DOHyA in n-dodecane can preferentially extract Zr(IV) from simulated HLLW solutions without the formation of a third phase, which is a common issue with other extractants igcar.gov.in. This selective extraction is highly beneficial as it can serve as a pre-treatment step to remove Zr(IV), which often interferes with subsequent separation processes researchgate.netigcar.gov.in. The loaded Zr(IV) and Mo(VI) can be effectively retained in the organic phase during scrubbing steps with dilute nitric acid, while other co-extracted metals are stripped back into the aqueous phase igcar.gov.in. The selective stripping of Zr(IV) can then be achieved using a solution of oxalic acid igcar.gov.in. This high affinity for Zr(IV) and Mo(VI) makes DOHyA a promising candidate for advanced nuclear fuel reprocessing strategies igcar.gov.inutwente.nl.

| Fission Product | Extraction Affinity | Key Findings |

|---|---|---|

| Zr(IV) | High | Preferentially extracted from nitric acid medium; can be selectively stripped with oxalic acid igcar.gov.in. |

| Mo(VI) | High | Co-extracted with Zr(IV) and retained during dilute acid scrubbing igcar.gov.in. |

Radiolytic Stability and Degradation Product Analysis

Radiolytic Degradation Pathways of 2-hydroxy-N,N-dioctylacetamide

This compound (DOHyA) is a notable degradation compound of N,N,N′,N′-tetraoctyldiglycolamide (TODGA), an extractant used in processes for the recovery of minor actinides from spent nuclear fuel. Due to its lipophilic nature, DOHyA is not easily removed by simple washing steps and can accumulate in the recycled solvent, where it is subject to further radiolytic degradation.

Influence of Gamma Radiation Dose

The degradation of this compound is directly influenced by the absorbed dose of gamma radiation. Studies have shown that the concentration of DOHyA decreases as the radiation dose increases. For instance, when samples of 0.05 mol/L DOHyA in odourless kerosene (OK) were subjected to gamma radiation, a clear dose-dependent degradation was observed. The degradation process can be quantified by a dose constant, which provides a measure of the compound's stability against radiation.

Effect of Acidic Aqueous Phase Presence

The presence of an acidic aqueous phase, such as nitric acid, is a critical factor in the radiolytic degradation of this compound. Research has been conducted by irradiating DOHyA samples in OK that have been pre-equilibrated with nitric acid. These conditions simulate the environment in a real extraction process. The acidic environment can influence the types and yields of radical species generated during water radiolysis, which in turn affects the degradation pathways of the organic molecules.

Furthermore, the presence of metal ions, such as Europium(III), in the acidic aqueous phase has a significant protective effect on DOHyA. When DOHyA is complexed with Eu(III), its stability against radiation is enhanced, resulting in a lower degradation rate compared to when the metal is absent. This increased stability is attributed to the metal complexation, which can alter the degradation route.

Identification and Characterization of Radiolytic Products

The radiolysis of this compound leads to the formation of several degradation products. The identification of these products is crucial for understanding the degradation mechanism and its impact on the extraction process.

Spectroscopic Analysis of Degradation Mixtures (e.g., LC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a key analytical technique used to quantify the degradation of DOHyA and to identify and quantify its degradation compounds. Through HPLC-MS analysis, researchers have identified several degradation products. The major degradation compounds found when DOHyA is irradiated in the absence of metal ions are N,N-dioctylformamide (DOFA) and N,N-dioctylacetamide (DOAA). However, in the presence of Europium, the degradation pathway changes, and the most abundant degradation product becomes 2-hydroxy-N-octylacetamide.

Table 1: Major Radiolytic Degradation Products of this compound

| Condition | Major Degradation Product(s) |

| Without Metal Ions | N,N-dioctylformamide (DOFA), N,N-dioctylacetamide (DOAA) |

| With Europium(III) Ions | 2-hydroxy-N-octylacetamide |

Mechanistic Understanding of Bond Cleavages

The change in the major degradation products in the presence of metal ions suggests a shift in the primary bond cleavage sites. When DOHyA is complexed with a metal ion, the degradation appears to proceed by breaking the external N-C₈H₁₇ (N-octyl) bond. This is in contrast to the degradation pathway in the absence of metals, where other bonds within the molecule are more susceptible to cleavage, leading to the formation of DOFA and DOAA. The amide group itself can also be a site of cleavage, potentially leading to the formation of carboxylic acids, although this was not observed in all studies.

Impact of Radiolytic Degradation on Metal Extraction Performance

Changes in Distribution Ratios and Selectivity

Exposure to gamma radiation affects the extraction efficiency and selectivity of this compound. As the absorbed dose of radiation increases, the concentration of DOHyA decreases, which generally leads to a lower extraction capability for various elements. utwente.nl

In general, for most other elements, including lanthanides, the distribution ratios tend to decrease as the absorbed radiation dose increases, which is consistent with the degradation of the primary DOHyA extractant. utwente.nl

Table 1: Effect of Gamma Radiation on Distribution Ratios (D) of Selected Elements using this compound

| Element | Distribution Ratio (Fresh DOHyA) | Distribution Ratio (Irradiated DOHyA - 500 kGy) | Change in Selectivity |

|---|---|---|---|

| Molybdenum (Mo) | High | Remains High (>100) | Sustained high extraction, reducing overall process selectivity. |

| Tin (Sn) | High | Significant | Retains affinity, impacting process performance. |

| Lanthanides (general) | Moderate | Decreased | Reduced extraction efficiency due to DOHyA degradation. |

| Yttrium (Y) | High | Decreased | Reduced extraction efficiency. |

Formation of Species Enhancing or Inhibiting Extraction

In the absence of metal ions , the primary degradation products identified are:

N,N-dioctylformamide (DOFA)

N,N-dioctylacetamide (DOAA)

When DOHyA is complexed with Europium(III) , a notable shift in the degradation pathway occurs. The presence of the metal ion appears to protect the core structure of the DOHyA molecule. utwente.nl This results in the preferential breaking of the N-C octyl bond, leading to a different major degradation product: utwente.nl

2-hydroxy-N-octylacetamide

Table 2: Major Radiolytic Degradation Products of this compound

| Condition | Major Degradation Product(s) | Impact on Extraction |

|---|---|---|

| Irradiation without metal ions | N,N-dioctylformamide (DOFA), N,N-dioctylacetamide (DOAA) | General reduction in extraction performance. |

| Irradiation while complexed with Eu(III) | 2-hydroxy-N-octylacetamide | Enhances extraction of undesirable fission products like Molybdenum (Mo). |

Strategies for Enhancing Radiolytic Stability

A key strategy for improving the radiolytic stability of this compound is through metal complexation. utwente.nl Research has demonstrated that when DOHyA is complexed with a metal ion such as Europium(III), its resistance to degradation by gamma radiation is significantly enhanced. utwente.nl

The protective effect of metal complexation is quantified by the dose constant (k'), which measures the rate of degradation. For DOHyA irradiated in odourless kerosene and pre-equilibrated with nitric acid, the dose constant was found to be lower when complexed with Europium compared to the free ligand. utwente.nl

Table 3: Effect of Europium Complexation on the Radiolytic Stability of DOHyA

| Condition | Dose Constant (k') in kGy⁻¹ | Stability |

|---|---|---|

| DOHyA without Eu(III) complexation | Higher Value | Less Stable |

| DOHyA complexed with Eu(III) | 0.0014 ± 0.0001 | More Stable |

This increased stability is attributed to two main factors. Firstly, the formation of the complex may physically shield the more vulnerable parts of the DOHyA molecule from radiolytic attack. utwente.nl Secondly, the presence of nitrate (B79036) ions, which act as counter-ions in the complex, may serve as scavengers for radiolytic radicals, further protecting the primary compound. utwente.nl This finding is crucial as it highlights that stability studies performed in the absence of the relevant metal ions may not accurately predict the behavior of the extractant under real-world process conditions. utwente.nl

Future Research Directions and Emerging Applications

Development of Novel Derivatizations for Enhanced Performance

Future research is poised to explore the chemical modification of 2-hydroxy-N,N-dioctylacetamide to create novel derivatives with superior performance characteristics. The presence of a hydroxyl functional group offers a prime site for various derivatization reactions. These modifications could be strategically designed to enhance the molecule's selectivity and extraction efficiency for specific metal ions.

For instance, the introduction of additional donor groups could transform the bidentate DOHyA into a multidentate ligand, potentially increasing its affinity and selectivity for trivalent actinides and lanthanides. The performance of such derivatized molecules could be fine-tuned by altering the nature of the appended functional groups, thereby influencing the electronic and steric properties of the ligand.

Furthermore, the synthesis of task-specific derivatives of this compound could be explored. This involves incorporating specific functionalities to target particular metal ions or to improve compatibility with different solvent systems, including ionic liquids. Such tailored extractants could find applications not only in nuclear fuel reprocessing but also in hydrometallurgy and rare-earth element separation.

Integration into Advanced Separation Technologies (e.g., Membrane Systems)

The integration of this compound and its potential derivatives into advanced separation technologies, such as membrane-based systems, represents a promising avenue for future research. Supported Liquid Membranes (SLMs) and Polymer Inclusion Membranes (PIMs) offer several advantages over conventional solvent extraction methods, including reduced solvent inventory, lower operational costs, and minimized environmental impact. pjoes.comresearchgate.netnih.govmdpi.commsrjournal.com

The feasibility of incorporating DOHyA as a carrier molecule within these membrane systems warrants investigation. In a PIM system, the extractant is physically entrapped within a polymer matrix, offering enhanced stability. nih.govmdpi.com Research in this area would involve optimizing the membrane composition, including the choice of polymer support, plasticizer, and carrier concentration, to achieve efficient and selective transport of target metal ions. The long-term stability and performance of such membranes under process conditions would be a critical aspect of these studies.

The potential for creating highly selective separation processes by coupling the molecular recognition capabilities of DOHyA with the efficiency of membrane transport is a significant driver for research in this direction. For example, a DOHyA-based PIM could be developed for the selective separation of actinides from lanthanides, a crucial step in advanced nuclear fuel cycles. nih.govresearchgate.net

Synergistic Research with Other Extractants and Diluents

The synergistic effects observed when this compound is used in combination with other extractants and in different diluents present a rich field for future investigation. Synergistic solvent extraction systems can offer significantly enhanced extraction efficiency and selectivity compared to individual extractants.

A notable example is the synergistic extraction of Am(III) and Eu(III) using a mixture of N,N-di-n-octyl-2-hydroxyacetamide (DOHyA) and bis-(2-ethylhexyl)phosphoric acid (HDEHP). researchgate.netutwente.nl Further research could explore other combinations of DOHyA with various acidic extractants, such as other organophosphorus acids or carboxylic acids, to identify systems with even greater separation factors for actinides and lanthanides. Understanding the stoichiometry and structure of the extracted metal complexes in these synergistic systems will be crucial for optimizing their performance.

The choice of diluent also plays a critical role in the extraction behavior of this compound. While traditional diluents like n-dodecane have been studied, the use of alternative diluents, including ionic liquids, has shown promise. For instance, the extraction of Pu(IV) was found to be extraordinarily enhanced when an ionic liquid was used as the diluent for DOHyA compared to n-dodecane. researchgate.net Future studies should systematically investigate the influence of different classes of diluents on the extraction efficiency and selectivity of DOHyA for a range of metal ions. nih.govresearchgate.net This research could lead to the development of more efficient and environmentally benign separation processes.

| Extractant System | Target Ions | Diluent | Observed Effect |

| DOHyA + HDEHP | Am(III), Eu(III) | n-dodecane | Synergistic Extraction |

| DOHyA | Pu(IV) | [C4mim][NTf2] (Ionic Liquid) | Enhanced Extraction |

| DOHyA | Pu(IV) | n-dodecane | Baseline Extraction |

Methodological Advancements in Characterization and Computational Modeling

Advancements in analytical techniques and computational modeling are expected to provide deeper insights into the fundamental chemistry of this compound and its interactions with metal ions. The development of sophisticated analytical methods will be essential for the accurate quantification of DOHyA and its degradation products in complex matrices, which is crucial for monitoring its impact on solvent extraction processes. utwente.nl

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the structures, bonding, and thermodynamic stabilities of metal-ligand complexes. nih.govmdpi.commdpi.comnih.gov Future computational studies on DOHyA could focus on:

Complexation with f-elements: Modeling the geometry and electronic structure of complexes formed between DOHyA and various actinide and lanthanide ions to understand the factors governing its selectivity.

Synergistic mechanisms: Investigating the molecular interactions in synergistic extraction systems containing DOHyA and other extractants to elucidate the mechanism of synergy.

Solvent effects: Simulating the influence of different diluents, including ionic liquids, on the extraction behavior of DOHyA.

These computational insights, when combined with experimental data, will facilitate the rational design of more efficient and selective separation systems based on this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-hydroxy-N,N-dioctylacetamide, and how can purity be optimized?

- Methodology : Use DMSO-mediated oxidation of precursor amides, as demonstrated for structurally similar α-hydroxyamides (e.g., 2-hydroxy-N,N-diphenylacetamide). Optimize reaction conditions (temperature, stoichiometry) to minimize side products. Purify via column chromatography using polar solvents (e.g., ethyl acetate/hexane gradients) and confirm purity via HPLC or NMR .

- Critical Step : Monitor reaction progress with TLC to avoid over-oxidation, which may degrade the hydroxyl group.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Precautions : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors. Store in airtight containers away from oxidizers. Follow GHS guidelines for harmful substances (H302/H312) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Q. How can the solubility and stability of this compound be characterized for experimental design?

- Methodology : Test solubility in aprotic solvents (e.g., DMF, DMSO) and polar/non-polar mixtures. Assess stability via accelerated degradation studies under varying pH, temperature, and light exposure. Use UV-Vis spectroscopy to detect decomposition products .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the thermochemical properties of this compound?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with exact-exchange corrections to calculate bond dissociation energies, ionization potentials, and enthalpy of formation. Validate against experimental data (e.g., atomization energies) to refine parameters .

- Data Interpretation : Compare computed vs. observed vibrational spectra (IR/Raman) to identify discrepancies in hydrogen bonding or conformational dynamics .

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound derivatives?

- Approach : Use 2D NMR (e.g., HSQC, NOESY) to assign stereochemistry and hydrogen-bonding networks. Pair with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity. Cross-reference with X-ray crystallography for absolute configuration .

- Case Study : For conflicting NOE signals, vary solvent polarity to probe conformational flexibility and identify dominant isomers .

Q. How do structural modifications (e.g., alkyl chain length) affect the biological activity or environmental persistence of this compound?

- Experimental Design : Synthesize analogs with varying alkyl chains (C6–C12). Evaluate toxicity via in vitro assays (e.g., cell viability) and environmental persistence via biodegradation studies (OECD 301F). Use QSAR models to correlate lipophilicity (logP) with bioaccumulation potential .

- Key Finding : Longer alkyl chains may enhance membrane permeability but reduce aqueous solubility, requiring surfactant formulations for bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.